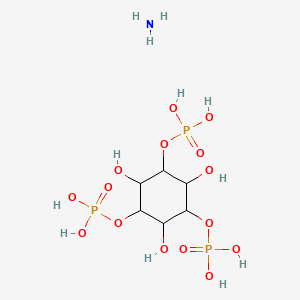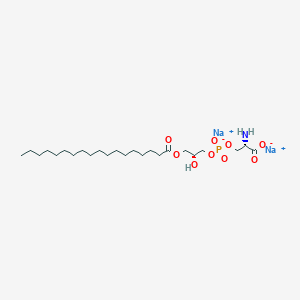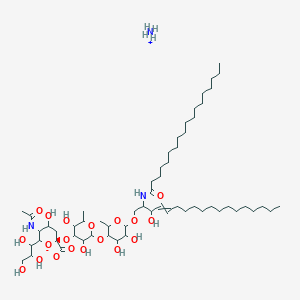
azane;(2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl) dihydrogen phosphate
Übersicht
Beschreibung
Azane;(2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl) dihydrogen phosphate is a complex organic compound with the molecular formula C6H18NO15P3 and a molecular weight of 437.13 g/mol . This compound is characterized by its multiple hydroxyl and phosphate groups, making it a significant molecule in various scientific research fields.
Wirkmechanismus
Target of Action
D-myo-inositol-1,3,5-triphosphate (ammonium salt) primarily targets intracellular calcium channels . These channels play a crucial role in the regulation of intracellular calcium levels, which are vital for various cellular functions .
Mode of Action
This compound interacts with its targets by binding to the calcium channels on the endoplasmic reticulum . This binding results in the opening of these channels, leading to an increase in intracellular calcium .
Biochemical Pathways
The compound is involved in the inositol phosphate (InsP) signaling pathway . It is produced in cells by the action of phospholipase C (PLC) on phosphatidylinositol-4,5-biphosphate . The increase in intracellular calcium, triggered by the compound, can affect various downstream cellular processes, including cell growth, metabolism, proliferation, and survival .
Pharmacokinetics
As a soluble compound , it is expected to have good bioavailability.
Result of Action
The primary result of the compound’s action is the mobilization of intracellular calcium . This can lead to various cellular responses, depending on the specific cell type and the downstream pathways that are activated.
Biochemische Analyse
Biochemical Properties
D-myo-inositol-1,3,5-triphosphate (ammonium salt) is a member of the inositol phosphate (InsP) molecular family that plays critical roles as small, soluble second messengers in the transmission of cellular signals . It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be dephosphorylated to Ins (1)P by inositol polyphosphate 3-phosphatase and further dephosphorylated to inositol by inositol monophosphatase .
Cellular Effects
The compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It stimulates the discharge of calcium from the endoplasmic reticulum , which plays a crucial role in the regulation of various cellular functions.
Molecular Mechanism
D-myo-inositol-1,3,5-triphosphate (ammonium salt) exerts its effects at the molecular level through various mechanisms. It is involved in the opening of calcium channels on both the endoplasmic reticulum to release calcium from internal stores and on the plasma membrane to allow the influx of calcium from outside the cell .
Metabolic Pathways
D-myo-inositol-1,3,5-triphosphate (ammonium salt) is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of azane;(2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl) dihydrogen phosphate typically involves the phosphorylation of a cyclohexane derivative. The process includes the introduction of phosphate groups to the cyclohexane ring under controlled conditions. The reaction is usually carried out in the presence of a phosphorylating agent such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) in an organic solvent like dichloromethane (CH2Cl2). The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial. The final product is typically purified through crystallization or chromatography techniques to achieve the desired purity level .
Analyse Chemischer Reaktionen
Types of Reactions
Azane;(2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl) dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove phosphate groups or convert hydroxyl groups to hydrogen atoms.
Substitution: The phosphate groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexane derivatives .
Wissenschaftliche Forschungsanwendungen
Azane;(2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl) dihydrogen phosphate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its role in cellular signaling pathways and as a potential therapeutic agent.
Medicine: Explored for its potential in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Inositol trisphosphate: A signaling molecule involved in calcium release within cells.
Phosphatidylinositol: A phospholipid that plays a key role in cell membrane structure and function.
Uniqueness
Azane;(2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl) dihydrogen phosphate is unique due to its specific arrangement of hydroxyl and phosphate groups on the cyclohexane ring. This structure imparts distinct chemical properties and biological activities, making it valuable for specialized applications in research and industry .
Eigenschaften
IUPAC Name |
azane;(2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl) dihydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O15P3.H3N/c7-1-4(19-22(10,11)12)2(8)6(21-24(16,17)18)3(9)5(1)20-23(13,14)15;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYVEVMSZNJVQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)O)OP(=O)(O)O)O)OP(=O)(O)O)O.N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18NO15P3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(4-Amino-3-methylphenoxy)methyl]furan-2-carboxylic acid](/img/structure/B3093515.png)

![Tert-butyl exo-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3093537.png)
![6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B3093539.png)


![(2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxydocosanamide](/img/structure/B3093570.png)
![Dodecanamide, N-[(2R,3E)-2-hydroxy-3-heptadecen-1-yl]-](/img/structure/B3093575.png)
![Tetracosanamide, N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-, ammonium salt](/img/structure/B3093583.png)





